(2-(Trifluoromethyl)pyridin-4-yl)methanamine
Description
(2-(Trifluoromethyl)pyridin-4-yl)methanamine (CAS: 916304-20-6) is a pyridine-derived amine featuring a trifluoromethyl (-CF₃) substituent at the 2-position of the pyridine ring and an aminomethyl group at the 4-position. Its molecular formula is C₇H₇F₃N₂ (MW: 176.14 g/mol), and it is commercially available with ≥98% purity . The trifluoromethyl group enhances metabolic stability and electron-withdrawing properties, making it a valuable building block in medicinal chemistry, particularly in kinase inhibitors and neuroinflammation-targeting compounds .
Properties
IUPAC Name |
[2-(trifluoromethyl)pyridin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c8-7(9,10)6-3-5(4-11)1-2-12-6/h1-3H,4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETQLOMLPJORPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80717129 | |
| Record name | 1-[2-(Trifluoromethyl)pyridin-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80717129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916304-20-6 | |
| Record name | 1-[2-(Trifluoromethyl)pyridin-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80717129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Aminomethyl)-2-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Summary Table of Preparation Methods
| Method Type | Starting Materials | Key Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Halogenated pyridine + NH3 | 2,6-Dichloro-4-(trifluoromethyl)pyridine | 130–160 °C, 4–7 h, Pd/C hydrogenation | ~71 | Industrial scale, direct amination |
| Benzophenone glycine imine route | Benzophenone glycine imine ester + halopyridine | Reflux in propionitrile, base, PTC, HCl hydrolysis | ~85 (intermediate) | Multi-step, stereoselective |
| Reductive amination | Aldehyde pyridine + amine + reducing agent | Room temp, triethylamine, DCM/DMF | 60–90 | Flexible, mild conditions |
| Solid-phase synthesis | Resin-bound intermediates + amines | Tin(II) chloride reduction, cleavage | Variable | Suitable for compound libraries |
Chemical Reactions Analysis
(2-(Trifluoromethyl)pyridin-4-yl)methanamine: undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitro compound or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Nitro derivatives, hydroxylamines, and other oxidized forms.
Reduction Products: Primary, secondary, or tertiary amines.
Substitution Products: Various substituted pyridines and amine derivatives.
Scientific Research Applications
(2-(Trifluoromethyl)pyridin-4-yl)methanamine: has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems and interactions with biomolecules.
Industry: The compound is utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (2-(Trifluoromethyl)pyridin-4-yl)methanamine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Substituent Effects
(2-(Trifluoromethyl)pyridin-3-yl)methanamine (CAS: 1056162-06-1)
- Structural Difference: The trifluoromethyl group is at the 2-position, but the aminomethyl group is at the 3-position instead of the 4-position.
- Its similarity score to the parent compound is 0.59, indicating moderate structural overlap .
(2-(Difluoromethyl)pyridin-4-yl)methanamine Hydrochloride (CAS: 1428532-89-1)
- Structural Difference : The -CF₃ group is replaced with -CHF₂, and the compound exists as a hydrochloride salt.
- Impact : The difluoromethyl group reduces electron-withdrawing effects compared to -CF₃, which may decrease metabolic stability. The hydrochloride salt improves aqueous solubility (similarity score: 0.86) .
Alkyl Chain Modifications
1-(2-(Trifluoromethyl)pyridin-4-yl)ethanamine (CAS: 1060811-09-7)
- Structural Difference: The aminomethyl group is replaced with an ethylamine (-CH₂CH₂NH₂) chain.
- Its high similarity score (0.98) suggests comparable electronic properties .
Salt Forms and Solubility
(2-(Trifluoromethyl)pyridin-4-yl)methanamine Dihydrochloride (CAS: 916211-41-1)
- Structural Difference : The free base is converted to a dihydrochloride salt.
- Impact : The salt form significantly enhances water solubility, facilitating formulation in preclinical studies. This modification is critical for in vivo applications, though it may alter pharmacokinetics (similarity score: 0.90) .
Functional Group Additions
[3-(2,2,2-Trifluoroethoxy)pyridin-4-yl]methanamine
- Structural Difference : A trifluoroethoxy (-OCH₂CF₃) group is added at the 3-position.
- Impact : The ether linkage introduces flexibility and hydrogen-bonding capacity, which may improve interactions with polar residues in enzyme active sites. This derivative is used in TRPA1 inhibitor synthesis for neurogenic inflammation studies .
{2-[4-(4-Fluorophenyl)piperazin-1-yl]pyridin-4-yl}methanamine (CAS: 1016712-41-6)
- Structural Difference : A piperazine moiety substituted with a 4-fluorophenyl group is attached at the 2-position.
- The molecular weight increases to 286.34 g/mol, impacting bioavailability .
Heterocyclic Variations
(4-(Pyridin-3-yl)phenyl)methanamine
Comparative Data Table
Biological Activity
The compound (2-(Trifluoromethyl)pyridin-4-yl)methanamine is a pyridine derivative characterized by a trifluoromethyl group, which significantly influences its biological activity. This article explores its potential biological activities, focusing on its role as an enzyme inhibitor and its applications in medicinal chemistry.
The structure of this compound includes a pyridine ring with a trifluoromethyl substituent at the 2-position and a methanamine functional group. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a promising candidate for drug development.
Enzyme Inhibition
Research has indicated that this compound exhibits significant enzyme inhibition properties. Specifically, it has been studied as an inhibitor of Lysyl Oxidase-like 2 (LOXL2) , which is implicated in various pathological conditions, including fibrosis and cancer. In comparative studies, this compound showed superior inhibition potency compared to other amines, with an IC50 value of 1.22 μM , indicating its potential as a therapeutic agent against LOXL2 .
Antimicrobial Activity
Compounds containing pyridine rings are often recognized for their antimicrobial properties . This compound has demonstrated antibacterial and antifungal activities, making it relevant in the development of new antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The trifluoromethyl group enhances the compound's reactivity and interaction with biological targets. Studies have shown that modifications in the pyridine ring can significantly affect the inhibitory potency against enzymes like LOXL2. For instance, the introduction of electron-withdrawing groups at specific positions on the pyridine ring has been shown to enhance inhibitory activity .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds can be insightful:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 2-Methylpyridine | Image | Antimicrobial |
| 4-Aminopyridine | Image | CNS stimulant |
| 2-(Chloromethyl)pyridine | Image | Anticancer |
| This compound | Image | LOXL2 inhibitor, Antimicrobial |
Case Studies
- Inhibition of LOXL2 : A study demonstrated that this compound effectively inhibits LOXL2, with a marked reduction in enzyme activity observed at concentrations as low as 1.22 μM . This suggests potential applications in treating diseases associated with excessive fibrogenesis .
- Antimicrobial Testing : In vitro tests revealed that this compound exhibited significant antibacterial effects against various strains of bacteria, further supporting its potential as a lead compound in antibiotic development .
Q & A
Basic: What are the recommended laboratory-scale synthetic routes for (2-(Trifluoromethyl)pyridin-4-yl)methanamine?
Methodological Answer:
The synthesis typically involves functionalization of pyridine derivatives. A common approach is the nucleophilic substitution of halogenated pyridines with trifluoromethyl groups, followed by reductive amination or catalytic hydrogenation to introduce the methanamine moiety. For example, analogous compounds like (2-(Difluoromethoxy)pyridin-4-yl)methanamine hydrochloride (CAS 943843-27-4) are synthesized via multi-step reactions involving halogenated intermediates and subsequent amine formation . Optimizing reaction conditions (e.g., Pd-catalyzed cross-coupling for trifluoromethylation) and purification via column chromatography (using silica gel or reverse-phase HPLC) are critical for achieving high purity (>95%) .
Basic: Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm the pyridine ring structure, trifluoromethyl group ( ppm for F), and methanamine protons ( ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular formula (CHFN) and exact mass (calc. 193.07 g/mol).
- HPLC : Purity assessment using C18 columns with UV detection at 254 nm, as reported for structurally similar amines .
Advanced: How does the trifluoromethyl group influence the electronic and steric properties of the pyridine ring in reactivity studies?
Methodological Answer:
The -CF group is strongly electron-withdrawing, reducing electron density on the pyridine ring and directing electrophilic substitution to the meta position. This effect enhances stability against oxidation but complicates nucleophilic aromatic substitution. Computational studies (DFT calculations) can predict reactive sites, while experimental validation via reactions with Grignard reagents or Suzuki-Miyaura coupling (e.g., as seen in 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide ) demonstrates regioselectivity . Kinetic studies under varying temperatures and catalysts (e.g., Pd(OAc)) are recommended to optimize yields .
Advanced: What strategies mitigate low yields in multi-step syntheses of this compound derivatives?
Methodological Answer:
- Intermediate Trapping : Use protecting groups (e.g., Boc for amines) to prevent side reactions during trifluoromethylation .
- Catalyst Screening : Test Pd-, Cu-, or Ni-based catalysts for cross-coupling steps, as seen in 1-(4,5,6-Trimethylpyridin-3-yl)methanamine synthesis .
- Process Optimization : Employ flow chemistry or microwave-assisted synthesis to enhance reaction efficiency, as reported for similar pyridine derivatives .
Advanced: How should researchers resolve discrepancies in reported physicochemical data (e.g., melting points, solubility) for this compound?
Methodological Answer:
- Reproducibility Checks : Validate experimental conditions (e.g., solvent purity, heating rates for melting point determination).
- Cross-Validation : Compare data across multiple techniques (e.g., DSC for melting points, shake-flask method for solubility) .
- Database Mining : Use tools like PubChem or Reaxys to aggregate and contrast literature values, as applied in 2-Bromo-5-(trifluoromethyl)phenyl)methanamine studies .
Advanced: What in vitro assays are suitable for evaluating the bioactivity of derivatives of this compound?
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., 4-N,N-dibenzyl-1-phenyl-1-(pyridin-4-yl)methanamine analogs in kinase studies) .
- Cellular Uptake Studies : Use fluorescent tagging (e.g., FITC conjugation) to assess permeability in cancer cell lines, as demonstrated for 6-(Trifluoromethyl)picolinamide derivatives .
- Structure-Activity Relationship (SAR) : Modify the methanamine group and trifluoromethyl position, then evaluate cytotoxicity via MTT assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
